molecular formula C18H16N4O2 B12606357 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- CAS No. 645417-91-0

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-

Cat. No.: B12606357
CAS No.: 645417-91-0
M. Wt: 320.3 g/mol
InChI Key: AWUYBFILXHTFNV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional methoxy, methyl, and pyridinyl substituents.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of appropriate hydrazine derivatives with isoquinoline carboxylic acids, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing various functional groups such as halogens, alkyl, or aryl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)- lies in its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets.

Properties

CAS No.

645417-91-0

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

7,8-dimethoxy-3-methyl-5-pyridin-3-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H16N4O2/c1-10-16-18(22-21-10)13-8-15(24-3)14(23-2)7-12(13)17(20-16)11-5-4-6-19-9-11/h4-9H,1-3H3,(H,21,22)

InChI Key

AWUYBFILXHTFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC

Origin of Product

United States

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